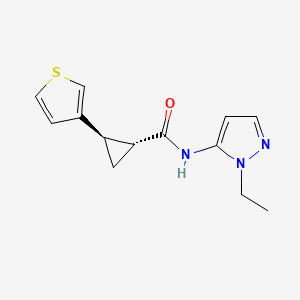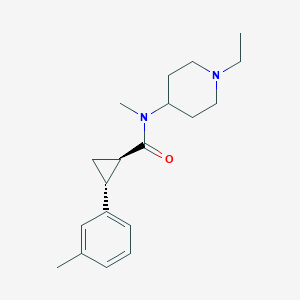![molecular formula C15H22FNO2 B7342218 (2R)-1-[4-(3-fluorophenoxy)piperidin-1-yl]butan-2-ol](/img/structure/B7342218.png)
(2R)-1-[4-(3-fluorophenoxy)piperidin-1-yl]butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-[4-(3-fluorophenoxy)piperidin-1-yl]butan-2-ol, also known as FPB, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Mécanisme D'action
The exact mechanism of action of (2R)-1-[4-(3-fluorophenoxy)piperidin-1-yl]butan-2-ol is not fully understood, but it is believed to act as an antagonist at the dopamine D2 receptor and the serotonin 5-HT1A receptor. This compound has also been found to have some affinity for the adrenergic α1A receptor.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release and the inhibition of cell proliferation. This compound has also been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2R)-1-[4-(3-fluorophenoxy)piperidin-1-yl]butan-2-ol in lab experiments is its high specificity for certain receptors, which allows for more targeted research. However, one limitation is that this compound may not be suitable for use in certain animal models or cell lines.
Orientations Futures
There are many potential future directions for research involving (2R)-1-[4-(3-fluorophenoxy)piperidin-1-yl]butan-2-ol. Some possible areas of study include the development of new therapeutic applications for this compound, the exploration of its effects on different receptor subtypes, and the investigation of its potential interactions with other drugs or compounds.
Méthodes De Synthèse
The synthesis of (2R)-1-[4-(3-fluorophenoxy)piperidin-1-yl]butan-2-ol involves the reaction of 3-fluorophenol with 1-bromo-3-chloropropane to form 1-(3-fluorophenoxy)-3-chloropropane. This compound is then reacted with piperidine to form this compound.
Applications De Recherche Scientifique
(2R)-1-[4-(3-fluorophenoxy)piperidin-1-yl]butan-2-ol has been used in a variety of scientific research applications, including studies of the nervous system, cardiovascular system, and immune system. This compound has been found to have potential therapeutic applications in the treatment of various diseases and disorders, including cancer, Alzheimer's disease, and schizophrenia.
Propriétés
IUPAC Name |
(2R)-1-[4-(3-fluorophenoxy)piperidin-1-yl]butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO2/c1-2-13(18)11-17-8-6-14(7-9-17)19-15-5-3-4-12(16)10-15/h3-5,10,13-14,18H,2,6-9,11H2,1H3/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKTXIYVINMGKW-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1CCC(CC1)OC2=CC(=CC=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CN1CCC(CC1)OC2=CC(=CC=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3S,4S)-1-benzyl-4-cyclohexylpyrrolidine-3-carbonyl]morpholine-2-carboxamide](/img/structure/B7342142.png)
![8-fluoro-7-methoxy-N-[(2S,3R)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]quinazolin-4-amine](/img/structure/B7342155.png)
![(2S,6R)-N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7342161.png)

![(2S,6R)-N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7342164.png)
![1-(4-methylpiperazin-1-yl)-2-[1-[(1R,2R)-2-thiophen-3-ylcyclopropanecarbonyl]piperidin-4-yl]ethanone](/img/structure/B7342165.png)
![1-[(1R,2R)-2-thiophen-3-ylcyclopropanecarbonyl]-1,4-diazepan-5-one](/img/structure/B7342170.png)
![N-cyclopentyl-2-[4-[(1R,2R)-2-(3-methylphenyl)cyclopropanecarbonyl]piperazin-1-yl]propanamide](/img/structure/B7342174.png)
![[(2S,4R)-1-(2-cyclopropyl-2-ethoxyethyl)sulfonyl-4-fluoropyrrolidin-2-yl]-morpholin-4-ylmethanone](/img/structure/B7342176.png)
![(1R,2R)-N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]-2-thiophen-3-ylcyclopropane-1-carboxamide](/img/structure/B7342182.png)
![(3S)-N-cyclopropyl-2-[(6-methoxypyrazin-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7342187.png)
![methyl 2-methyl-3-[methyl-[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carbonyl]amino]propanoate](/img/structure/B7342205.png)
![3-chloro-2-[[(3R)-3-phenoxypyrrolidin-1-yl]methyl]pyridine](/img/structure/B7342213.png)